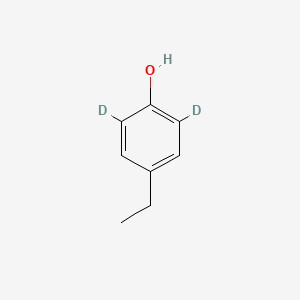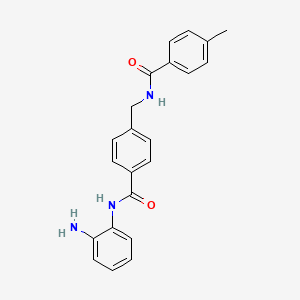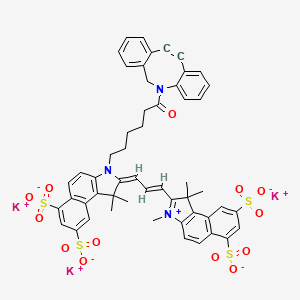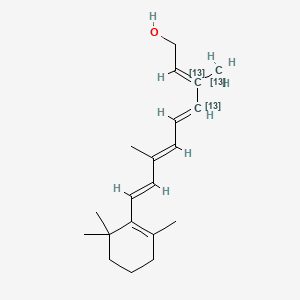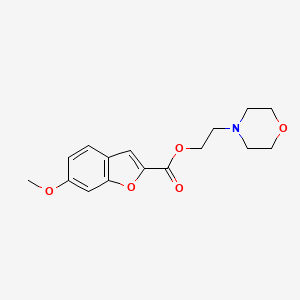
2-Morpholin-4-ylethyl 6-methoxy-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholin-4-ylethyl 6-methoxy-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the benzofuran class of chemicals. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzofuran core with a morpholine and methoxy substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-ylethyl 6-methoxy-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzofuran ring using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Morpholine Moiety: The morpholine group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the benzofuran ring is replaced by the morpholine group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-ylethyl 6-methoxy-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Morpholin-4-ylethyl 6-methoxy-1-benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-ylethyl 6-methoxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The morpholine and methoxy groups may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1-benzofuran-2-carboxylic acid: Lacks the morpholine group but shares the benzofuran core and methoxy substituent.
2-Morpholin-4-ylethyl 1-benzofuran-2-carboxylate: Similar structure but without the methoxy group.
6-Methoxy-2-benzofuran-1-carboxamide: Contains a carboxamide group instead of the carboxylate ester.
Uniqueness
2-Morpholin-4-ylethyl 6-methoxy-1-benzofuran-2-carboxylate is unique due to the presence of both the morpholine and methoxy groups, which may confer distinct chemical and biological properties. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H19NO5 |
|---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 6-methoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C16H19NO5/c1-19-13-3-2-12-10-15(22-14(12)11-13)16(18)21-9-6-17-4-7-20-8-5-17/h2-3,10-11H,4-9H2,1H3 |
InChI Key |
OTWOITAHBIZVDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)C(=O)OCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


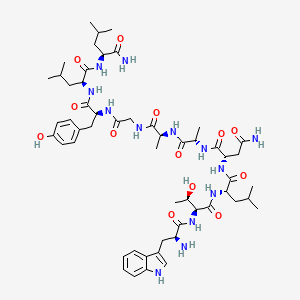


![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)


![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one](/img/structure/B12370357.png)
